3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,8-naphthyridin-2-one.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products
Oxidation: 1,8-naphthyridin-2-one.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-1,8-naphthyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1,8-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,8-naphthyridin-2-one: A closely related compound with similar structural features but lacking the dihydro moiety.
Quinolines: Another class of heterocyclic compounds with a similar bicyclic structure but differing in the position of nitrogen atoms.
Uniqueness
3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific arrangement of nitrogen atoms and the presence of a dihydro moiety, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJVDEBWHJRJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579709 | |
Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40000-79-1 | |
Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route for producing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones?
A: A published synthetic strategy utilizes the inverse electron-demand Diels–Alder reaction. This method starts with 1,2,4-triazines containing both an acylamino group and a terminal alkyne side chain. The alkyne group first undergoes a Sonogashira cross-coupling reaction with an aryl halide. The resulting product then undergoes an intramolecular inverse electron-demand Diels–Alder reaction. This efficiently forms the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. []
Q2: Are there enantioselective syntheses available for specific isomers of 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives?
A: Yes, researchers have developed enantioselective syntheses for both (R)- and (S)-enantiomers of specific derivatives. This includes (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one [], as well as (R)- and (S)-3-amino-3,4-dihydro-1H-[1,8]naphthyridin-2-one. [] The specific synthetic methodologies employed are described in the respective publications.
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